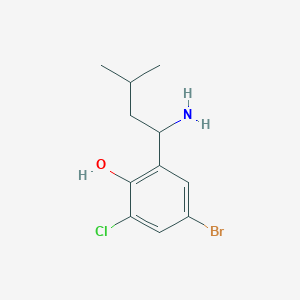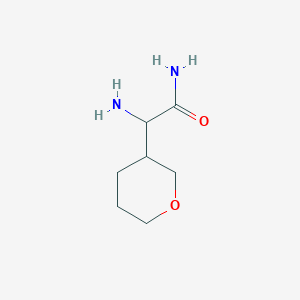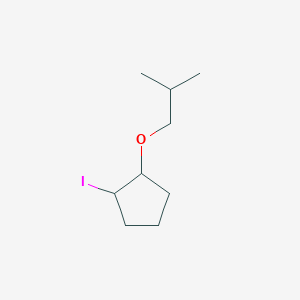
4-Tert-butyl-3-hydroxycyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Tert-butyl-3-hydroxycyclohexan-1-one is an organic compound with the molecular formula C10H18O2 It is a cyclohexanone derivative featuring a tert-butyl group at the 4-position and a hydroxyl group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butyl-3-hydroxycyclohexan-1-one typically involves the selective functionalization of cyclohexanone. One common method is the Friedel-Crafts alkylation of cyclohexanone with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction introduces the tert-butyl group at the 4-position. Subsequent hydroxylation at the 3-position can be achieved using a variety of reagents, including peracids or hydroboration-oxidation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, with a focus on maximizing yield and purity. Large-scale production often employs continuous flow reactors and advanced purification techniques to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Tert-butyl-3-hydroxycyclohexan-1-one undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). .
Oxidation: Oxidation of the hydroxyl group can be achieved using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4), leading to the formation of 4-tert-butyl-3-oxocyclohexanone.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as converting it to a halide using thionyl chloride (SOCl2).
Common Reagents and Conditions:
Reduction: Sodium borohydride (NaBH4) in ethanol at room temperature.
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Substitution: Thionyl chloride (SOCl2) in dichloromethane.
Major Products:
Reduction: Cis- and trans-4-tert-butylcyclohexanol.
Oxidation: 4-tert-butyl-3-oxocyclohexanone.
Substitution: 4-tert-butyl-3-chlorocyclohexanone.
Applications De Recherche Scientifique
4-Tert-butyl-3-hydroxycyclohexan-1-one has a wide range of applications in scientific research:
Biology: The compound is investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceuticals and its role in drug design.
Industry: It is used in the development of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 4-tert-butyl-3-hydroxycyclohexan-1-one depends on its specific application. In chemical reactions, its reactivity is influenced by the steric and electronic effects of the tert-butyl and hydroxyl groups. The tert-butyl group, being bulky, prefers an equatorial position in the cyclohexane ring, which affects the compound’s conformational stability and reactivity .
Comparaison Avec Des Composés Similaires
4-Tert-butyl-3-hydroxycyclohexan-1-one can be compared with other cyclohexanone derivatives, such as:
4-tert-butylcyclohexanone: Lacks the hydroxyl group, making it less reactive in certain chemical transformations.
3-hydroxycyclohexanone: Lacks the tert-butyl group, resulting in different steric and electronic properties.
4-tert-butyl-2-hydroxycyclohexan-1-one: Similar structure but with the hydroxyl group at the 2-position, leading to different conformational preferences and reactivity.
The unique combination of the tert-butyl and hydroxyl groups in this compound imparts distinct chemical and physical properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C10H18O2 |
|---|---|
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
4-tert-butyl-3-hydroxycyclohexan-1-one |
InChI |
InChI=1S/C10H18O2/c1-10(2,3)8-5-4-7(11)6-9(8)12/h8-9,12H,4-6H2,1-3H3 |
Clé InChI |
PWJVLZVXBUMZRP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1CCC(=O)CC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


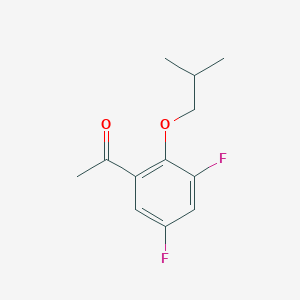

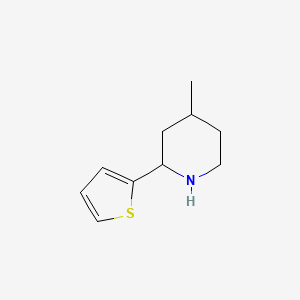

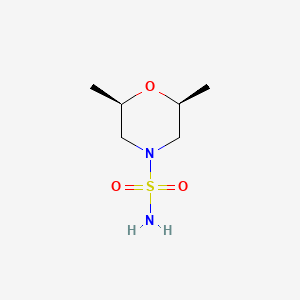


![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetic acid](/img/structure/B13082504.png)

